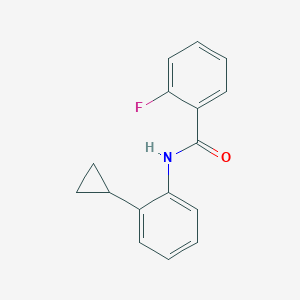![molecular formula C17H21F3N4O2 B14944736 N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzodiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Coupling Step: The final step involves coupling the morpholine derivative with the benzodiazole-trifluoromethyl intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-INDOLE-1-YL]ACETAMIDE
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ACETAMIDE
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of the trifluoromethyl group and the benzodiazole moiety, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H21F3N4O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)16-22-13-4-1-2-5-14(13)24(16)12-15(25)21-6-3-7-23-8-10-26-11-9-23/h1-2,4-5H,3,6-12H2,(H,21,25) |
InChI-Schlüssel |
KKQOXIOQUVUUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B14944684.png)
![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B14944700.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B14944704.png)

![Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B14944712.png)
![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
